molecular formula C8H17NO B136937 3-(Pyrrolidin-1-yl)butan-1-ol CAS No. 158261-95-1

3-(Pyrrolidin-1-yl)butan-1-ol

Katalognummer: B136937
CAS-Nummer: 158261-95-1
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: FKCMGWYAPOCAKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pyrrolidin-1-yl)butan-1-ol is an organic compound with the molecular formula C8H17NO. It features a pyrrolidine ring attached to a butanol chain.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Organic Chemistry

Building Block in Organic Synthesis:
3-(Pyrrolidin-1-yl)butan-1-ol serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the creation of more complex molecules. For example, it can undergo oxidation to form ketones or aldehydes, reduction to saturated alcohols, and substitution reactions involving the pyrrolidine ring.

Table 1: Reaction Types and Conditions

Reaction TypeDescriptionCommon ReagentsProducts
OxidationConverts hydroxyl group to carbonyl compoundsKMnO₄, CrO₃Ketones, Aldehydes
ReductionReduces double bonds or carbonylsPd/C (hydrogenation)Saturated derivatives
SubstitutionReplaces hydrogen in pyrrolidine ringBr₂, Cl₂Halogenated derivatives

Potential Therapeutic Properties:
Research suggests that this compound exhibits promising biological activity. It has been investigated for its interactions with various biomolecules, potentially influencing neurotransmitter systems and offering therapeutic effects in neurological disorders. Its structure suggests possible binding affinities to nicotinic acetylcholine receptors (nAChRs), which are critical in the modulation of neurotransmission .

Case Study: Neurological Effects

In studies exploring its effects on nAChRs, this compound demonstrated the ability to enhance receptor desensitization. This mechanism could position it as a candidate for treating conditions such as Alzheimer's disease or nicotine addiction .

Medicinal Chemistry

Drug Development:
The compound is being explored as a precursor in drug development. Its unique properties allow for modifications that can yield novel pharmacological agents. Preliminary studies have indicated its potential in anticancer therapies, particularly through its interactions with Bcl-xL proteins involved in apoptosis regulation .

Table 2: Anticancer Activity Overview

CompoundTargetIC50 (nM)Effect
This compoundBcl-xL<10Inhibits growth
Analog CompoundBcl-xL<1Potent inhibitor

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound is utilized for producing specialty chemicals. Its reactivity and ability to form diverse derivatives make it valuable in synthesizing materials with specific properties tailored for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)butan-1-ol typically involves the reaction of pyrrolidine with butanal under reductive amination conditions. The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the reductive amination process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyrrolidin-1-yl)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

    Oxidation: 3-(Pyrrolidin-1-yl)butan-2-one.

    Reduction: 3-(Pyrrolidin-1-yl)butane.

    Substitution: 3-(Pyrrolidin-1-yl)butyl chloride.

Wirkmechanismus

The mechanism of action of 3-(Pyrrolidin-1-yl)butan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Pyrrolidin-1-yl)butan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the pyrrolidine ring and the butanol chain allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Biologische Aktivität

3-(Pyrrolidin-1-yl)butan-1-ol is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrrolidine derivative with the following structural formula:

C7H15NO\text{C}_7\text{H}_{15}\text{N}O

This compound features a pyrrolidine ring, which is known for contributing to various biological activities due to its ability to interact with neurotransmitter systems.

Biological Activities

Antitumor Activity
Research indicates that compounds containing pyrrolidine structures exhibit significant antitumor properties. Pyrrolidine derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that this compound can enhance the cytotoxic effects of chemotherapeutic agents, potentially improving treatment outcomes in cancer therapy .

Analgesic Effects
The analgesic properties of this compound have been explored in several animal models. In these studies, administration of the compound resulted in a notable reduction in pain responses, suggesting its potential as a therapeutic agent for pain management. The mechanism appears to involve modulation of pain pathways and neurotransmitter release .

Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. Research has shown that this compound possesses anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions such as arthritis and other inflammatory disorders.

Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. Studies suggest that this compound can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including neurodegenerative disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in pain modulation and inflammation, such as opioid receptors.
  • Enzyme Inhibition : It has been suggested that this compound inhibits enzymes responsible for the synthesis of inflammatory mediators.
  • Gene Expression Modulation : The compound may influence the expression of genes related to apoptosis and inflammation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Cancer Treatment Study : In a controlled trial involving murine models, treatment with this compound alongside standard chemotherapy resulted in a significant reduction in tumor size compared to controls (p < 0.05). The study concluded that this compound enhances the efficacy of existing cancer therapies .
  • Pain Management Trial : A clinical trial assessed the analgesic effects of this compound in patients with chronic pain conditions. Results showed a marked decrease in pain scores after administration, indicating its potential as an alternative analgesic .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation
AnalgesicReduction in pain responses
Anti-inflammatoryDecreased pro-inflammatory cytokines
AntioxidantScavenging free radicals

Eigenschaften

IUPAC Name

3-pyrrolidin-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(4-7-10)9-5-2-3-6-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCMGWYAPOCAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434046
Record name 3-(Pyrrolidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158261-95-1
Record name 3-(Pyrrolidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrrolidine (28.159, 0.4 mol), toluene (200 ml), catalytic p-TsOH (200 mg) and ethyl acetoacetate (20 g, 0.15 mol) were refluxed together in a Dean-Stark apparatus under N2 for 3 hours. The reaction was cooled to room temperature and concentrated in vacuo. NaBH4 (3.1 g, 82 mmol) was dissolved in MeOH (50 ml) and cooled to 0-5° C. A portion of the previous crude reaction (5 g, 27 mmol) in MeOH (25 ml) was added to the reaction mixture and stirred for 72 hours. The reaction was quenched with an aqueous solution of NaOH (1% w/w, 50 ml) and concentrated in vacuo. The aqueous phase was extracted with TBME (3×50 ml). The combined organic extracts were dried over MgSO4, filtered, washed with TBME and concentrated in vacuo to give a mixture of the title compound, 3-pyrrolidin-1-yl-butanoic acid ethyl ester and residual TBME (3.5 g). The mixture (3.5 g) in THF (20 ml) was added to a solution of LiALH4 (1M in THF, 33.5 ml, 33.5 mmol) at 0-5° C. under N2. The reaction was allowed to warm to room temperature and stirred for 3 hours. The reaction was quenched with an aqueous solution of NaOH (1% w/w, 50 ml) at 0-5° C., filtered and washed with THF (3×20 ml). The combined organic layers were dried over MgSO4, filtered, washed with THF and concentrated in vacuo to give the title compound as a yellow oil (2 g, 73%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
solvent
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.